BMS 180448 - 144264-47-1

BMS 180448

Catalog Number: EVT-262893
CAS Number: 144264-47-1
Molecular Formula: C20H18ClN5O2
Molecular Weight: 395.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 180448 is a prototype mitochondrial ATP-sensitive K+ (mitoK(ATP)) channel opener with cardioprotective and vasodilator properties. The cardioprotective effects of BMS-180448 against I/R heart injury may result from direct activation of mitoK(ATP) channel in cardiomyocytes. BMS-180426 is enantiomer with no antiischemic activity.
Source and Classification

BMS 180448 was synthesized at Bristol-Myers Squibb and belongs to the class of compounds known as potassium channel openers. These compounds are characterized by their ability to induce vasodilation and protect myocardial tissue by enhancing blood flow during ischemic events. The specific classification of BMS 180448 includes:

  • Type: Mitochondrial ATP-sensitive potassium channel opener
  • Chemical Family: Benzopyran derivatives
Synthesis Analysis

The synthesis of BMS 180448 involves several key steps that utilize specific chemical reactions to achieve the desired molecular structure. A notable method described involves the regio- and stereoselective ring opening of an epoxide precursor, which leads to the formation of the final compound in a yield of approximately 63% . The synthesis can be summarized as follows:

  1. Starting Material: The synthesis begins with a suitable epoxide, which undergoes a regioselective reaction.
  2. Reagents: Cyanoguanidine is often used in the ring-opening reaction.
  3. Conditions: The reaction conditions must be carefully controlled to maintain selectivity and yield.
  4. Purification: The final product is purified to achieve high purity levels (>98%) for biological testing .
Molecular Structure Analysis

BMS 180448 has a complex molecular structure that can be represented by its chemical formula C15H16N2O3C_{15}H_{16}N_{2}O_{3} and molecular weight of approximately 272.30 g/mol. The compound features a benzopyran scaffold, which is crucial for its biological activity. Key aspects of its molecular structure include:

  • Functional Groups: The presence of hydroxyl, methoxy, and amine groups contributes to its pharmacological properties.
  • Configuration: The compound exhibits specific stereochemistry, which is essential for its interaction with biological targets .

Structural Data

  • Molecular Formula: C15H16N2O3C_{15}H_{16}N_{2}O_{3}
  • Molecular Weight: 272.30 g/mol
  • Chemical Structure Visualization: Structural diagrams typically illustrate the arrangement of atoms and functional groups within the molecule.
Chemical Reactions Analysis

BMS 180448 participates in various chemical reactions that are significant for its pharmacological effects. Key reactions include:

  1. Activation of Potassium Channels: BMS 180448 activates mitochondrial ATP-sensitive potassium channels, leading to vasodilation and cardioprotection.
  2. Ischemia-Reperfusion Studies: In experimental models, BMS 180448 has shown protective effects against ischemia-induced damage by enhancing myocardial recovery during reperfusion .
  3. Dose-Dependent Effects: Studies have indicated that the efficacy of BMS 180448 is dose-dependent, with higher concentrations resulting in improved cardiac function post-ischemia .
Mechanism of Action

The mechanism of action of BMS 180448 primarily involves the activation of mitochondrial ATP-sensitive potassium channels. This activation leads to several physiological effects:

  • Vasodilation: By opening these channels, BMS 180448 induces relaxation of vascular smooth muscle, promoting increased blood flow.
  • Cardioprotection: During ischemic events, the compound helps preserve myocardial function by reducing calcium overload and preventing cell death through modulation of metabolic pathways .
  • Role in Metabolism: It is believed that BMS 180448 enhances the efficiency of energy production in cardiac cells by optimizing mitochondrial function.
Physical and Chemical Properties Analysis

BMS 180448 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Applications

BMS 180448 has several potential applications in scientific research and medicine:

  1. Cardiovascular Research: It serves as a valuable tool for studying ischemia-reperfusion injury mechanisms and developing therapeutic strategies for heart disease.
  2. Pharmacological Development: As a prototype mitochondrial ATP-sensitive potassium channel opener, it aids in understanding drug interactions and effects on cardiac tissues.
  3. Potential Therapeutics: Given its cardioprotective properties, there is ongoing interest in exploring BMS 180448 as a candidate for clinical applications in treating heart conditions.
Pharmacological Characterization of BMS-180448 as a Cardioprotective Agent

Mechanisms of Cardioprotection in Ischemia-Reperfusion Injury

BMS-180448 ((3S-trans)-N-(4-chlorophenyl)-N'-cyano-N"-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)) represents a significant advancement in cardioselective ATP-sensitive potassium (KATP) channel openers. Its design prioritizes myocardial protection over peripheral vasodilation, distinguishing it from earlier non-selective KATP openers like cromakalim. This cardioselectivity arises from preferential interaction with mitochondrial KATP (mitoKATP) channels rather than sarcolemmal KATP (sarcKATP) channels in vascular smooth muscle. Mechanistically, BMS-180448 activates a glyburide-sensitive potassium conductance in cardiomyocytes, modulating cellular responses during oxygen deprivation without significantly shortening cardiac action potential duration—a key factor in minimizing arrhythmogenic risk during reperfusion [1] [6].

Role in Postischemic Recovery of Contractile Function in Canine Models

In anesthetized open-chest dog models, BMS-180448 (0.3–10 mg/kg IV) demonstrated coronary-selective vasodilation with minimal peripheral hemodynamic effects. At a dose of 5.75 mg/kg (ED25), it reduced total peripheral resistance primarily through coronary artery dilation, while renal and femoral vascular beds remained largely unaffected. This contrasts sharply with cromakalim, which produced generalized vasodilation across all vascular beds at 0.042 mg/kg (ED20 for mean arterial blood pressure reduction). Crucially, BMS-180448-treated hearts exhibited preserved left ventricular contractility (+dP/dt) and relaxation (-dP/dt) during ischemia-reperfusion, while cromakalim significantly impaired both parameters. Electromagnetic flowmetry confirmed a 187-fold greater cardioselectivity index (coronary vs. peripheral effects) for BMS-180448 compared to cromakalim [6].

Table 1: Hemodynamic Comparison of BMS-180448 and Cromakalim in Canine Models

ParameterBMS-180448 (5 mg/kg IV)Cromakalim (0.05 mg/kg IV)Significance
MAP Reduction (%)25 ± 360 ± 5*p<0.01 vs. BMS-180448
Coronary Flow Increase (%)45 ± 622 ± 4*p<0.05 vs. Cromakalim
Femoral Flow Increase (%)8 ± 2140 ± 15*p<0.01 vs. BMS-180448
Δ +dP/dt (%)-4 ± 1-35 ± 4*p<0.01 vs. BMS-180448
Heart Rate Increase (%)12 ± 245 ± 6*p<0.01 vs. BMS-180448

Dose-Dependent Efficacy in Stunned Myocardium

Langendorff-perfused rat hearts subjected to 30-minute global ischemia followed by reperfusion demonstrated concentration-dependent protection with BMS-180448. At 1–10 μM, pretreatment significantly enhanced recovery of left ventricular developed pressure (LVDP) by 35–78% compared to untreated controls (p<0.05). The double product (heart rate × LVDP) increased dose-dependently (52% at 1μM, 68% at 3μM, 84% at 10μM) during 30-minute reperfusion. Concurrently, left ventricular end-diastolic pressure (LVEDP)—a marker of ischemic contracture—decreased by 38%, 52%, and 71% at respective concentrations. These functional improvements correlated with reduced lactate dehydrogenase (LDH) release (by 32–64%) and diminished histological damage scores. Light and electron microscopy revealed preserved myofibrillar architecture and mitochondrial integrity in treated hearts versus untreated ischemic controls [2] [4].

Table 2: Dose-Response Relationship of BMS-180448 in Isolated Rat Hearts

Concentration (μM)% Recovery LVDPLVEDP (mmHg)LDH Release (U/g)Histological Damage Score
0 (Control)28 ± 452 ± 645 ± 53.8 ± 0.3
145 ± 5*32 ± 4*31 ± 3*2.7 ± 0.2*
362 ± 7*25 ± 3*22 ± 2*1.9 ± 0.3*
1082 ± 8*15 ± 2*16 ± 2*1.2 ± 0.2*

Glyburide-Reversible Cardioprotective Activity

The cardioprotective effects of BMS-180448 are mechanistically linked to specific KATP channel interactions. In voltage-clamped guinea pig ventricular myocytes, BMS-180448 (300 μM) activated a time-independent potassium current after initial IK inhibition. This current resisted blockade by 30 μM glyburide—a concentration sufficient to fully inhibit cromakalim-activated currents—but was inhibited by 84 ± 6% with 100 μM alinidine, suggesting distinct activation pathways. In aortic strips, BMS-180448-induced 86Rb efflux (a potassium flux marker) was fully antagonized by 3 μM glyburide, confirming KATP dependence in vascular tissue. Crucially, in vivo cardioprotection (infarct size reduction, functional recovery) was reversed by glyburide (1 mg/kg) and sodium 5-hydroxydecanoate (5-HD, 100 μM), establishing mitoKATP as the primary molecular target [1] [4] [10].

Pharmacological Profile and Selectivity

BMS-180448 exhibits a unique vascular interaction profile characterized by endothelial modulation and vasoconstrictor-dependent potency. In rat aorta, it relaxed phenylephrine-precontracted rings (IC50: 0.97 ± 0.29 μM) with efficacy dependent on functional endothelium, as demonstrated by attenuated effects after endothelial denudation (IC50: 1.95 ± 0.23 μM) or nitric oxide synthase inhibition with NG-nitro-L-arginine methyl ester. The compound completely inhibited Ca2+-induced contractions (0.5–2.5 mM) in depolarized endothelium-denuded aorta, but had no effect on phenylephrine-induced contractions in Ca2+-free medium, indicating blockade of voltage-dependent calcium channels as a secondary mechanism. Additionally, BMS-180448 (10 μM) doubled aortic cAMP levels, comparable to forskolin, suggesting adenylate cyclase activation contributes to vasorelaxation [5].

Mitochondrial KATP Channel Targeting

Unlike first-generation KATP openers, BMS-180448 preferentially activates mitochondrial over sarcolemmal KATP channels. This selectivity was demonstrated by its inability to shorten cardiac action potential duration at cardioprotective concentrations (10 μM), while cromakalim significantly shortened it at equivalent doses. Molecular studies revealed that BMS-180448's cyanoguanidine moiety enhances mitoKATP binding affinity. Subsequent optimization yielded BMS-191095, a pure mitoKATP opener lacking vascular effects. Cardioprotection by BMS-180448 occurs independently of the Reperfusion Injury Salvage Kinase (RISK) pathway, as it did not significantly activate phospho-Akt or phospho-Bad in reperfused hearts, though high concentrations (10 μM) reduced phospho-GSK3β—a convergence point for protective signaling [4] [8].

Table 3: Selectivity Profile of BMS-180448 vs. Reference Compounds

PropertyBMS-180448CromakalimBMS-191095
Cardioprotection EC50 (μM)2.70.80.9
Vasodilation EC50 (μM)0.97 (Aorta)0.05 (Aorta)>100
APD ShorteningMinimal at 10 μMSignificant at 1 μMAbsent
MitoKATP ActivationYesWeakSelective
Glyburide ReversalCompleteCompleteComplete

Comparative Pharmacology with Related Compounds

BMS-180448 emerged from structure-activity optimization focused on dissociating cardioprotection from hemodynamic effects. Compared to cromakalim, it is 10-fold more potent as a cardioprotectant (EC25: 2.7 μM) than as a cardiodepressant (ED25: 27.8 μM) in isolated rat hearts. In canine models, BMS-180448 required 187-fold higher doses than cromakalim to produce equivalent hypotension, confirming superior cardiovascular selectivity. The compound's cardioprotection extends beyond infarct size limitation to antiarrhythmic effects, reducing ventricular tachycardia (VT) and fibrillation (VF) incidence during reperfusion by 60–80% in rat models. This contrasts with non-selective openers like pinacidil, which increased arrhythmias in canine sudden death models [3] [6] [7].

Implications for Therapeutic Development

BMS-180448 established the pharmacological proof-of-concept that mitoKATP activation suffices for cardioprotection without peripheral vasodilation or action potential shortening. This mechanistic separation informed the development of pure mitoKATP openers like BMS-191095, which lacks vascular activity but enhances cardiac ischemic tolerance. The compound also demonstrated ancillary antiplatelet effects through mitoKATP activation (IC50: 63.9 μM against collagen-induced aggregation), suggesting dual cardioprotective mechanisms: direct cardiomyocyte protection and inhibition of microvascular thrombosis during reperfusion. Future therapeutic applications may include adjunctive therapy during percutaneous coronary intervention or coronary artery bypass grafting, where minimizing infarct size without compromising hemodynamic stability is critical [8] [10].

Properties

CAS Number

144264-47-1

Product Name

BMS 180448

IUPAC Name

1-(4-chlorophenyl)-3-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1

InChI Key

VLICJSLDCJXZBG-ZWKOTPCHSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine
BMS 180426
BMS 180448
BMS-180426
BMS-180448

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.